4-Iodo-2-methoxybenzonitrile
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Overview
Description
4-Iodo-2-methoxybenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is characterized by the presence of an iodine atom at the 4-position and a methoxy group at the 2-position on the benzene ring, with a nitrile group attached to the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Mode of Action
It’s worth noting that the iodine atom in the compound could potentially undergo electrophilic substitution reactions, while the nitrile group could participate in nucleophilic addition reactions .
Biochemical Pathways
Action Environment
The action, efficacy, and stability of 4-Iodo-2-methoxybenzonitrile could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other molecules could influence the compound’s stability and reactivity through various interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxybenzonitrile typically involves the iodination of 2-methoxybenzonitrile. One common method is the reaction of 2-methoxybenzonitrile with iodine and a suitable oxidizing agent, such as N-iodosuccinimide, in the presence of a catalyst like palladium diacetate. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar iodination techniques. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Negishi, and Kumada couplings.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Heck Reaction: Utilizes palladium catalysts and alkenes.
Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.
Major Products Formed: The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki coupling, the product is typically a biaryl compound.
Scientific Research Applications
4-Iodo-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
- 2-Iodo-4-methoxybenzonitrile
- 5-Iodo-2-methoxybenzonitrile
Comparison: 4-Iodo-2-methoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which influence its reactivity and applications. Compared to similar compounds, it may offer different selectivity and efficiency in chemical reactions, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
4-iodo-2-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIICJFZGXGZQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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